(Z)-Isoquinolin-5(4AH)-one oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4aH-isoquinolin-5-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGAVXLDFAZMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NO)C2C=CN=CC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308604 | |
| Record name | 5(4aH)-Isoquinolinone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799442-83-3 | |
| Record name | 5(4aH)-Isoquinolinone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799442-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(4aH)-Isoquinolinone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of Z Isoquinolin 5 4ah One Oxime
Mechanistic Elucidation of Oxime Formation and Interconversion
The synthesis of (Z)-Isoquinolin-5(4AH)-one oxime from its corresponding ketone, Isoquinolin-5(4H)-one, is a classic example of nucleophilic addition-elimination. The stereochemistry of the resulting oxime is a critical aspect of its reactivity and potential biological function.
Nucleophilic Attack and Proton Transfer Processes
The formation of the oxime begins with the nucleophilic attack of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of Isoquinolin-5(4H)-one. numberanalytics.comyoutube.com The nitrogen atom of hydroxylamine, being more nucleophilic than the oxygen due to the alpha effect, initiates the reaction. This attack leads to the formation of a tetrahedral intermediate. youtube.comic.ac.uk
Subsequent proton transfer steps are crucial for the elimination of a water molecule to form the C=N double bond of the oxime. chemtube3d.comyoutube.com These transfers can be facilitated by the solvent or by acid or base catalysts. The process involves protonation of the hydroxyl group to make it a better leaving group (water) and deprotonation of the nitrogen to facilitate the formation of the double bond. youtube.comyoutube.com The reaction proceeds through a series of equilibrium steps, with the final, irreversible loss of water driving the reaction towards the oxime product. chemtube3d.com
The stereochemical outcome, specifically the formation of the (Z)-isomer, is determined during this process. The relative stability of the E and Z isomers can be influenced by steric and electronic factors within the molecule.
Role of Catalysis (Acidic, Metal) in Reaction Kinetics
The kinetics of oxime formation are significantly influenced by the presence of catalysts.
Acidic Catalysis: The reaction is typically catalyzed by acids. numberanalytics.com An acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.com However, the pH must be carefully controlled. If the solution is too acidic, the hydroxylamine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the reaction.
Metal Catalysis: While less common for simple oxime formation, metal catalysts can play a role in the subsequent reactions and transformations of oximes. acs.orgnih.gov For instance, transition metals are extensively used to catalyze the cleavage of the N-O bond in oximes for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net In the context of this compound, metal catalysis would be more relevant to its downstream functionalization rather than its initial formation.
Reactivity Profile of the Oxime Functional Group
The oxime functional group in this compound is a versatile handle for a variety of chemical transformations, including bond cleavage and functionalization reactions. nsf.gov
N-O Bond Cleavage Pathways and Subsequent Reactions
The N-O bond in oximes is relatively weak and can be cleaved under various conditions to generate reactive intermediates. nih.govresearchgate.net This cleavage is a powerful tool for the synthesis of nitrogen-containing compounds.
Reductive Cleavage: The N-O bond can be cleaved reductively to yield the corresponding imine or amine. This transformation is often achieved using various reducing agents.
Transition-Metal-Catalyzed Cleavage: A wide array of transition metals, including rhodium, copper, and palladium, have been shown to catalyze the cleavage of the N-O bond in oximes. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govrsc.org These reactions often proceed through the formation of an iminyl radical intermediate, which can then undergo further reactions such as cyclization to form complex heterocyclic structures. researchgate.net For example, Rh(III)-catalyzed reactions of oximes have been utilized to synthesize isoquinolones. nih.gov
Photochemical Cleavage: The N-O bond can also be cleaved photochemically, often leading to the formation of iminyl radicals that can participate in various synthetic transformations. nih.gov
A summary of representative N-O bond cleavage reactions is presented in the table below.
| Reaction Type | Reagents/Catalysts | Product Type | Ref. |
| Reductive Cleavage | Various reducing agents | Imine or Amine | |
| Rh(III)-Catalyzed Cyclization | [Cp*RhCl2]2 | Isoquinolones | nih.gov |
| Cu(I)-Catalyzed Cyclization | CuI | Isoquinolines | nih.govrsc.org |
| Pd(II)-Catalyzed Cyclization | Pd(OAc)2 | Isoquinolines | organic-chemistry.org |
| Photochemical Radical Reaction | fac-Ir(ppy)3 | Acyl Radicals | nih.gov |
O- and N-Functionalization Reactions of Oximes
The oxime group possesses both oxygen and nitrogen atoms that can act as nucleophiles, allowing for functionalization at these positions. acs.org
O-Functionalization: The oxygen atom of the oxime can be alkylated or acylated to form oxime ethers and esters, respectively. These derivatives can exhibit different reactivity and biological activity compared to the parent oxime. For instance, O-acylated oximes are known precursors for the Beckmann rearrangement.
N-Functionalization: While less common than O-functionalization, the nitrogen atom can also be targeted for functionalization, particularly in the context of metal-complex formation. acs.org
Oxime Metathesis and its Application in Dynamic Covalent Chemistry
Oxime metathesis is a dynamic exchange reaction that has gained prominence in the field of dynamic covalent chemistry (DCC). rsc.orgnih.govnih.govresearchgate.net This reaction involves the exchange of fragments between two oxime molecules and is typically catalyzed by acids. rsc.orgnih.govnih.govresearchgate.net
Intramolecular Cyclization and Annulation Mechanisms Leading to Isoquinolines
The synthesis of the isoquinoline (B145761) ring system from precursors like this compound can be achieved through several elegant intramolecular cyclization strategies. These methods leverage the inherent reactivity of the oxime functional group, either as a directing group for C-H activation, a participant in radical cascades, or a substrate for molecular rearrangements.
C-H Activation Pathways Directed by the Oxime Group
Transition-metal catalysis, particularly with rhodium(III), has emerged as a powerful tool for the synthesis of isoquinolines via C-H activation directed by an oxime group. organic-chemistry.orgresearchgate.net The oxime functionality serves as an effective directing group, positioning the metal catalyst in proximity to an ortho C-H bond on an aromatic ring, facilitating its cleavage and subsequent annulation with a coupling partner. organic-chemistry.orgnih.gov This strategy has been successfully applied to the synthesis of isoquinolines and isoquinoline N-oxides from various aryl oximes and coupling partners like alkynes, allenes, and diazo compounds. organic-chemistry.orgresearchgate.netacs.org
The general mechanism for a rhodium(III)-catalyzed [4+2] annulation of an acetophenone (B1666503) O-acetyl oxime with an allenoate proceeds through several key steps. acs.org Initially, the oxime moiety coordinates to the rhodium center, leading to the formation of a rhodacycle intermediate via C-H activation. acs.org This is followed by the regioselective migratory insertion of the coupling partner, such as an allene, into the Rh-C bond, forming an expanded seven-membered rhodacycle. acs.org Subsequent C-N bond formation and cleavage of the N-O bond releases the isoquinoline product and regenerates the active Rh(III) catalyst, completing the catalytic cycle. acs.org This process is often redox-neutral and avoids the need for external oxidants, as the N-O bond of the oxime can act as an internal oxidant. organic-chemistry.orgacs.org
Several rhodium-based catalytic systems have been developed for these transformations, showcasing their versatility. rsc.orgnih.gov
Table 1: Examples of Oxime-Directed C-H Activation for Isoquinoline Synthesis
| Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| [Cp*Rh(III)] | Alkynes, Diazo Compounds | Isoquinolines, Isoquinoline N-Oxides | organic-chemistry.org |
| [Rh(III)] | Allenoates | Isoquinolines | acs.org |
| [Pd(II)] | Vinyl Azides | Isoquinolines | organic-chemistry.org |
This table presents a selection of catalytic systems used in oxime-directed C-H activation reactions to synthesize isoquinoline derivatives.
Radical Cyclization Pathways
Radical cyclization offers an alternative mechanistic pathway for the construction of the isoquinoline framework from oxime precursors. wikipedia.org These reactions typically involve three main stages: the generation of a radical, an intramolecular cyclization step, and the quenching of the cyclized radical to form the final product. wikipedia.org An iron-catalyzed radical cascade cyclization of oxime esters with isocyanides has been developed to produce 1-cyanoalkyl isoquinolines. rsc.org This method demonstrates broad substrate scope and good functional group tolerance. rsc.org
In radical cyclizations involving attack on a multiple bond, such as the C=N of an oxime, the reaction is often rapid and exo-selective. wikipedia.org For instance, 5-hexenyl radicals are highly useful because their cyclization is fast and favors the formation of a five-membered ring over a six-membered one due to better orbital overlap in the chair-like exo transition state. wikipedia.org The stereoselectivity of these cyclizations can be high, particularly when chiral auxiliaries are employed or when stereocenters are present in the substrate. wikipedia.orgnih.gov
It is important to note that not all cyclizations of oxime derivatives proceed through radical intermediates. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives was found not to involve a radical pathway, as determined by experiments using TEMPO as a radical scavenger. rsc.org
Rearrangement Reactions Involving the Oxime Moiety (e.g., Beckmann Rearrangement in general oxime chemistry)
The Beckmann rearrangement is a classic reaction in organic chemistry where an oxime is transformed into an amide or a lactam under acidic conditions. wikipedia.orgchem-station.com The reaction is highly stereospecific; the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. wikipedia.orgresearchgate.net The mechanism is generally understood to involve the protonation of the oxime's hydroxyl group to create a good leaving group (water), followed by a concerted migration of the anti-group to the electron-deficient nitrogen, breaking the N-O bond. masterorganicchemistry.comorganic-chemistry.org This generates a nitrilium ion intermediate, which is then attacked by water and tautomerizes to the final amide product. masterorganicchemistry.com
General Mechanism of the Beckmann Rearrangement:
Protonation: The oxime hydroxyl group is protonated by an acid catalyst. masterorganicchemistry.com
Rearrangement/Migration: The alkyl or aryl group positioned anti to the leaving group migrates to the nitrogen, displacing a molecule of water. chem-station.commasterorganicchemistry.com
Carbocation Trapping: Water attacks the resulting nitrilium ion. masterorganicchemistry.com
Deprotonation & Tautomerization: A final deprotonation and tautomerization yield the stable amide. masterorganicchemistry.com
While the Beckmann rearrangement classically converts a cyclic oxime into a ring-expanded lactam, its direct application to form an isoquinoline from this compound is not straightforward. However, the principles of the reaction are crucial in understanding the potential reactivity of the oxime moiety. For instance, controlling the (E/Z) geometry of the oxime is critical, as it dictates which group will migrate. chem-station.comnih.gov Recent advances have shown that photocatalysis can be used to isomerize the thermodynamically favored E-oxime to the Z-oxime, enabling a "non-classical" Beckmann rearrangement where a different group migrates, thus altering the final product's regioselectivity. nih.gov
Influence of Substituent Effects on Reaction Pathways, Regioselectivity, and Stereoselectivity
Substituents on the aromatic ring and the oxime itself play a pivotal role in dictating the course and outcome of chemical reactions. These effects can influence reaction rates, control regioselectivity (which position reacts), and determine the stereochemistry of the product. acs.orgnih.govacs.org
A dramatic example of substituent effects is seen in the silver(I)-catalyzed cyclization of ortho-alkynylaryl aldehyde oximes. acs.org When the substituent on the oxime oxygen is an alkyl group, the reaction yields isoquinolines. acs.org However, changing this substituent to an acetyl group completely redirects the reaction to produce isoquinolin-1(2H)-ones instead. acs.org
In the context of C-H activation, both electronic and steric factors are critical. In the hypervalent iodine-mediated oxidative cyclization of ketoximes to form isoquinoline N-oxides, substrates with either electron-donating or electron-withdrawing groups at the para-position of the aryl ring generally provide excellent yields. nih.gov Conversely, a methoxy (B1213986) substituent at the meta-position resulted in a significantly lower yield, highlighting a sensitivity to substituent placement. nih.gov The regioselectivity of Rh(III)-catalyzed annulations is also high, with the larger substituent of an unsymmetrical alkyne typically being placed at the benzylic position away from the nitrogen atom. acs.org
Table 2: Influence of Substituents on Yield in Isoquinoline N-Oxide Synthesis
| Aryl Substituent (Position relative to oxime) | Product Yield | Reference |
|---|---|---|
| 4-Methyl (para) | 93% | nih.gov |
| 4-Methoxy (para) | 92% | nih.gov |
| 4-Fluoro (para) | 92% | nih.gov |
| 4-Trifluoromethyl (para) | 90% | nih.gov |
Data from the hypervalent iodine-mediated oxidative cyclization of substituted vinyl ketoximes. Yields demonstrate the impact of substituent electronics and position.
In radical cyclizations, substituents can alter the stability of the transition states, thereby influencing site selectivity. wikipedia.org For the Beckmann rearrangement, the migratory aptitude of a substituent is correlated with its ability to stabilize a positive charge. The generally accepted order is aryl > tertiary alkyl > secondary alkyl > primary alkyl, meaning an aryl group will preferentially migrate over an alkyl group. chem-station.comyoutube.com
Stereoselectivity is also heavily influenced by substituents. In the asymmetric hydrogenation of oximes catalyzed by iridium complexes, detailed computational studies have shown that non-covalent interactions between the substrate's substituents, a counter-ion, and the chiral catalyst are responsible for the observed stereoselectivity. mdpi.com These weak interactions can stabilize one transition state over another, leading to the preferential formation of one enantiomer. mdpi.com
Advanced Spectroscopic and Structural Elucidation of Isoquinolinone Oximes
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the successful synthesis of a target compound by providing a highly accurate mass measurement. This precision allows for the determination of the elemental composition and, therefore, the molecular formula of the analyte.
In the synthesis of isoquinolinone oximes, HRMS is used to confirm the formation of the desired product by verifying its exact mass. For instance, in the synthesis of new alkyl-oxime derivatives, HRMS (Time-of-Flight, TOF) was employed to define the molecular ion (M+1) and its characteristic isotopic pattern, which provides unequivocal evidence of the compound's identity. uv.mx This confirmation is a critical step in verifying that the mechanistic pathway—the conversion of a ketone to an oxime—has proceeded as expected. The observed mass-to-charge ratio (m/z) is compared against the calculated theoretical mass for the proposed structure, with a match within a narrow tolerance (typically < 5 ppm) confirming the elemental formula.
Table 1: Representative HRMS Data for an Oxime Derivative This table illustrates the type of data obtained from HRMS analysis for a related oxime compound, confirming its molecular formula.
| Parameter | Value |
|---|---|
| Compound | C13H14N4O4 |
| Ion Type | [M+H]⁺ |
| Calculated m/z | 291.1063 |
| Found m/z | 291.1092 |
Source: Adapted from spectroscopic data on related nitroimidazole oximes. uv.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Isomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of molecules in solution. For isoquinolinone oximes, it is indispensable for assigning the stereochemistry (E/Z configuration) of the C=N double bond and for determining the ratio of isomers in a sample. sciepub.com
One-dimensional (1D) ¹H and ¹³C NMR spectra often reveal the presence of both E and Z isomers, as they typically exist in equilibrium in solution. The distinct chemical environments of the nuclei in each isomer result in separate sets of signals. For example, in a study of the related oxime 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), the ¹H NMR spectrum showed two distinct signals for the oxime hydroxyl proton at 13.36 and 13.26 ppm. nih.gov The ratio of the integral intensities of these signals (1.00:0.11) directly corresponds to the ratio of the two isomers in the dimethyl sulfoxide-d6 solution. nih.gov
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguous stereochemical assignment. NOESY detects spatial proximity between protons. For an oxime, a cross-peak between the oxime -OH proton and a nearby aromatic proton can definitively establish the geometry. In the case of IQ-1, a NOESY cross-peak corresponding to an interaction only possible for the E-isomer was observed, confirming its configuration in solution. nih.gov Heteronuclear techniques like HSQC and HMBC are used to assign all proton and carbon signals unequivocally. nih.gov
Table 2: Representative ¹H NMR Data for E/Z Isomers of an Isoquinolinone Oxime Derivative This table illustrates the distinct chemical shifts (δ) that allow for the identification and quantification of E and Z isomers in solution.
| Proton | E-Isomer δ (ppm) | Z-Isomer δ (ppm) |
|---|---|---|
| N-OH | 13.36 | 13.26 |
| Aromatic H | 8.60 - 7.60 | 8.60 - 7.60 (overlapping) |
| Isomer Ratio (E:Z) | 1.00 | 0.11 |
Source: Data based on findings for 11H-Indeno[1,2-b]quinoxalin-11-one oxime. nih.gov
Single-Crystal X-Ray Diffraction Studies for Solid-State Molecular Architecture and Bonding
While NMR provides the structure in solution, single-crystal X-ray diffraction offers an exact and unambiguous determination of the molecular architecture, including bond lengths, bond angles, and intermolecular interactions, in the solid state. nih.gov This technique has been successfully applied to oxime derivatives to definitively establish their stereochemistry and packing in the crystal lattice. researchgate.net
For instance, the analysis of single crystals of 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) unambiguously determined the configuration of the C=N double bond as an E-isomer in the solid phase. nih.gov The study revealed precise geometric parameters of the oxime group and showed how the molecules are linked into supramolecular chains via intermolecular hydrogen bonds between the oxime hydroxyl group and a nitrogen atom of an adjacent molecule (O1–H1···N1). nih.gov This type of hydrogen bonding is sterically hindered in the Z-isomer, explaining why only the E-isomer crystallizes. nih.gov
Table 3: Selected Crystallographic Data for an Oxime Derivative (IQ-1) This table presents key bond lengths and angles determined by single-crystal X-ray diffraction, defining the molecule's geometry.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C11=N3 | 1.293(4) Å |
| Bond Length | O1-N3 | 1.386(3) Å |
| Bond Angle | C11–N3–O1 | 112.3(2)° |
| Hydrogen Bond | d(O1–H1···N1) | 2.731(3) Å |
| Hydrogen Bond | ∠(O1–H1···N1) | 162(5)° |
Source: Data from the single-crystal X-ray diffraction study of 11H-Indeno[1,2-b]quinoxalin-11-one oxime. nih.gov
Vibrational Spectroscopy (e.g., ATR) for Reaction Monitoring and Functional Group Analysis
Vibrational spectroscopy, commonly performed using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. It is particularly useful for monitoring the progress of a chemical reaction.
In the synthesis of an isoquinolinone oxime from its corresponding ketone precursor, ATR-FTIR can track the conversion by monitoring the disappearance of the characteristic carbonyl (C=O) stretching vibration of the starting material (typically around 1680-1700 cm⁻¹) and the concurrent appearance of bands associated with the newly formed oxime. Key vibrations for the oxime product include the O-H stretch (a broad band around 3100-3500 cm⁻¹), the C=N stretch (around 1620-1680 cm⁻¹), and the N-O stretch (around 930-960 cm⁻¹). rsc.org The stability of other bands, such as those from the aromatic rings, can serve as an internal reference during the monitoring process. uv.mx
Table 4: Characteristic Infrared (IR) Absorption Frequencies for Oxime Functional Groups This table provides typical wavenumber ranges for the key vibrational modes used to identify an oxime functional group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3100 - 3500 (broad) |
| C=N | Stretching | 1620 - 1680 |
| N-O | Stretching | 930 - 960 |
Source: General values and data adapted from related oxime compounds. rsc.org
Theoretical and Computational Studies of Z Isoquinolin 5 4ah One Oxime
Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysisresearchgate.netmdpi.com
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. biointerfaceresearch.com This method is particularly effective for optimizing molecular structures and performing conformational analysis, which are essential for understanding the behavior of complex organic compounds like (Z)-Isoquinolin-5(4AH)-one oxime. researchgate.net
The initial step in the computational analysis involves the optimization of the molecular structure of this compound. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. By employing DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the ground-state geometry of the molecule. researchgate.net
The energetic profile of the molecule is also explored to identify the most stable conformer. For the (Z)-isomer of an oxime, steric hindrance can influence its stability relative to the (E)-isomer. nih.gov Computational calculations can quantify these energy differences, providing insight into which isomer is more likely to be observed experimentally. The optimization process ensures that all forces on the atoms are minimized, resulting in a stable, stationary-point geometry. biointerfaceresearch.com
Following geometry optimization, a detailed analysis of the molecule's internal coordinates—bond lengths, bond angles, and dihedral angles—is performed. These geometric parameters are fundamental to defining the molecule's shape and steric properties. For this compound, theoretical calculations would yield precise values for the lengths of carbon-carbon, carbon-nitrogen, and nitrogen-oxygen bonds, as well as the angles between them. researchgate.net
These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.net The dihedral angles are particularly important for describing the planarity of the isoquinoline (B145761) ring system and the orientation of the oxime group relative to the ring.
Table 1: Representative Theoretical Geometric Parameters for this compound Note: The following data is illustrative of typical results from DFT calculations and is not based on specific experimental data for this molecule.
| Parameter | Atom Connections | Calculated Value |
|---|---|---|
| Bond Length | C=N (oxime) | ~1.29 Å |
| Bond Length | N-O (oxime) | ~1.39 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |
| Bond Angle | C-N-O (oxime) | ~112° |
| Bond Angle | C-C-C (in ring) | ~118° - 121° |
| Dihedral Angle | O-N-C-C | ~0° or ~180° (defining Z-config) |
Electronic Structure Investigationsbiointerfaceresearch.com
The electronic structure of a molecule is key to understanding its reactivity, spectral properties, and intermolecular interactions. Computational methods provide a deep dive into the arrangement and energies of electrons within this compound.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich aromatic system and the oxime group, while the LUMO would be located on the electron-deficient parts of the molecule. This analysis helps in predicting how the molecule will interact with other reagents. wikipedia.org
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for similar heterocyclic compounds and serve as an example.
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | ~ -6.5 eV | Region of electron donation (nucleophilic) |
| LUMO | ~ -1.8 eV | Region of electron acceptance (electrophilic) |
| HOMO-LUMO Gap | ~ 4.7 eV | Indicates high chemical stability |
Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding and electron distribution. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized bonds and lone pairs, which align well with Lewis structures. uni-rostock.de
For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edu These "hyperconjugative" interactions are crucial for molecular stability. The analysis would reveal significant charge delocalization within the fused aromatic rings and the conjugated system involving the oxime. It also calculates the natural atomic charges on each atom, identifying which atoms are electron-rich or electron-poor, which is vital for understanding intermolecular interactions like hydrogen bonding. icm.edu.pl For instance, the nitrogen and oxygen atoms of the oxime group are expected to be primary sites for hydrogen bonding. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. uni-muenchen.de The MEP is plotted onto the molecule's surface, typically using a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). researchgate.netbhu.ac.in
In the case of this compound, the MEP map would likely show a region of strong negative potential around the oxygen and nitrogen atoms of the oxime group, highlighting them as the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net The hydrogen atoms, particularly the one on the oxime's hydroxyl group, would exhibit a positive potential, marking them as sites for nucleophilic interaction. The aromatic rings would show a more neutral potential, though the distribution would be influenced by the fused heterocyclic structure. researchgate.net This visual representation of charge distribution is invaluable for predicting how the molecule will interact with biological targets or other reagents. nih.gov
Quantum Chemical Insights into Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Quantum chemical calculations provide valuable insights into the origins of these selectivities.
In radical cyclization reactions of oxime ethers, the observed stereoselectivity can be understood by assuming that the reaction proceeds through a low-energy, chair-like transition state that maximizes the number of pseudoequatorial substituents. libretexts.org For rhodium-catalyzed oxidative coupling reactions that form isoquinolines, high regioselectivity is often observed. acs.org
Computational studies on the 1,3-dipolar cycloaddition of nitrile oxides to alkenes have shown that the regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole determines the preferred orientation of addition. mdpi.com Similarly, in the synthesis of 3,5-disubstituted 2-isoxazolines, the coordination of both oxygen atoms to a magnesium atom was found to be crucial for high regioselectivity. mdpi.com
Synthetic Applications and Broader Impact in Chemical Sciences
(Z)-Isoquinolin-5(4AH)-one Oxime as a Key Synthetic Intermediate for Further Derivatization
This compound serves as a versatile precursor for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the extension of its molecular framework. The oxime moiety (C=N-OH) is a particularly reactive handle for derivatization.
The oxime group can undergo various reactions, including:
O-Alkylation and O-Arylation: The oxygen atom of the oxime can be alkylated or arylated to form oxime ethers.
Beckmann Rearrangement: Under acidic conditions, ketoximes like this compound can undergo rearrangement to yield amides or lactams. researchgate.net This classic transformation is a powerful tool for introducing a nitrogen atom into a cyclic system and expanding the ring.
Reduction: The oxime can be reduced to the corresponding amine, providing a pathway to chiral amines and other nitrogen-containing compounds.
Oxidation: Oxidation of the oxime can lead to the formation of nitrile oxides or other reactive species, which can then participate in cycloaddition reactions.
Nucleophilic Addition: The carbon atom of the C=N bond is susceptible to nucleophilic attack, allowing for the introduction of various substituents.
These derivatization strategies allow chemists to fine-tune the steric and electronic properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. The isoquinolinone scaffold itself can also be functionalized, further expanding the diversity of accessible compounds.
Construction of Complex Nitrogen Heterocycles and Polycyclic Scaffolds Utilizing the Isoquinolinone Oxime Moiety
The isoquinolinone oxime moiety is a powerful tool for the synthesis of complex nitrogen-containing heterocycles and polycyclic frameworks, which are prevalent in natural products and pharmaceuticals. nih.govresearchgate.netresearchgate.netmdpi.comrsc.orgnih.govrsc.org The strategic placement of the oxime group on the isoquinolinone core facilitates a variety of cyclization reactions.
Key synthetic strategies include:
Intramolecular Cyclization: The oxime can act as an internal nucleophile or electrophile, participating in ring-forming reactions with other functional groups within the molecule. For instance, intramolecular reactions involving oxime radicals can lead to the formation of five-membered isoxazoline (B3343090) rings. beilstein-journals.org
[3+2] Cycloaddition: Oximes can be converted into nitrones, which are 1,3-dipoles. These nitrones can then undergo [3+2] cycloaddition reactions with alkenes or alkynes to construct five-membered heterocyclic rings. rsc.org
Transition-Metal-Catalyzed Annulation: The oxime group can serve as a directing group in transition-metal-catalyzed C-H activation/annulation reactions. researchgate.netorganic-chemistry.org This strategy allows for the regioselective formation of new rings fused to the isoquinoline (B145761) core. For example, rhodium(III)-catalyzed reactions of oximes with alkynes can yield substituted isoquinolines. organic-chemistry.orgacs.orgrsc.org
Cascade Reactions: A sequence of reactions can be designed where the initial transformation of the oxime triggers a cascade of subsequent cyclizations, rapidly building molecular complexity. rsc.org
These methodologies provide access to a diverse range of polycyclic systems, including those containing multiple heteroatoms, which are of significant interest in drug discovery and development. researchgate.net
Contribution to the Synthesis of Diverse Organic Molecules and Architecturally Intriguing Frameworks
The versatility of this compound as a synthetic building block extends to the creation of a broad spectrum of organic molecules with unique and complex architectures. beilstein-journals.orgacs.org Its ability to participate in a multitude of chemical transformations allows for its incorporation into larger, more intricate molecular frameworks.
The isoquinolinone oxime can be a starting point for the synthesis of:
Substituted Isoquinolines: Derivatization of the oxime and subsequent transformations can lead to a wide variety of substituted isoquinoline derivatives. nih.gov
Fused Heterocyclic Systems: As discussed previously, the oxime facilitates the construction of polycyclic systems where the isoquinolinone core is fused with other heterocyclic rings. researchgate.net
Spirocyclic Compounds: The carbon atom at the 5-position of the isoquinolinone ring can potentially act as a spiro center, allowing for the synthesis of complex three-dimensional structures.
Macrocycles: By tethering two isoquinolinone oxime units or by reacting the oxime with a long-chain difunctional molecule, it may be possible to construct macrocyclic structures.
The development of novel synthetic methods utilizing this oxime contributes to the broader field of organic synthesis by providing new pathways to architecturally complex molecules that may have been difficult to access through traditional methods. nih.gov
Advancements in Organic Synthesis Methodologies through Oxime-Directed Reactions
The oxime functional group in this compound plays a crucial role in advancing organic synthesis methodologies, particularly through its ability to act as a directing group in C-H activation reactions. slideshare.net
Oxime-Directed C-H Activation:
In this approach, the oxime group coordinates to a transition metal catalyst and directs it to a specific C-H bond within the molecule, typically at the ortho-position of an aromatic ring. This allows for the selective functionalization of that C-H bond, a transformation that is often challenging to achieve with traditional methods.
Key features of oxime-directed reactions include:
High Regioselectivity: The directing effect of the oxime group ensures that the reaction occurs at a predictable location.
Step Economy: C-H activation reactions often allow for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials, leading to more efficient synthetic routes.
Functional Group Tolerance: Many modern C-H activation catalysts are tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group chemistry.
The development of these oxime-directed reactions has significantly expanded the synthetic chemist's toolbox, enabling the construction of complex molecules with greater efficiency and precision.
Potential Role as Chiral Ligands in Asymmetric Catalysis
The structure of this compound suggests its potential for development into chiral ligands for asymmetric catalysis. beilstein-journals.org Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Developing Chiral Ligands from Isoquinolinone Oximes:
By introducing chiral centers into the isoquinolinone oxime scaffold, it is possible to create a new class of chiral ligands. These ligands could then be used to coordinate with metal catalysts to create chiral catalytic systems.
Potential applications in asymmetric catalysis include:
Asymmetric Hydrogenation: Chiral ligands are widely used in the asymmetric hydrogenation of prochiral olefins and ketones.
Asymmetric C-C Bond Formation: Chiral catalysts can be used to control the stereochemistry of a wide range of C-C bond-forming reactions, such as aldol (B89426) reactions and Michael additions.
Asymmetric C-H Activation: The development of chiral ligands for asymmetric C-H activation is a rapidly growing area of research.
While the direct application of this compound as a chiral ligand has not been extensively reported, its structural framework provides a promising starting point for the design and synthesis of new and effective chiral ligands for a variety of asymmetric transformations. numberanalytics.comnih.govrsc.orgscilit.com
Applications in Material Science
The unique electronic and structural properties of isoquinoline derivatives, including those derived from this compound, make them attractive candidates for applications in material science. beilstein-journals.orgamerigoscientific.com
Potential Material Science Applications:
Conductive Materials: The extended π-system of the isoquinoline core suggests that polymers or oligomers incorporating this moiety could exhibit electrical conductivity. By modifying the substituents on the isoquinoline ring, it may be possible to tune the electronic properties of these materials. amerigoscientific.com
Optical Materials: Isoquinoline derivatives are known to be used in the production of dyes and pigments due to their vibrant colors and stability. amerigoscientific.comwikipedia.org Compounds derived from this compound could potentially be developed as new fluorescent probes, organic light-emitting diode (OLED) materials, or nonlinear optical materials.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the isoquinoline ring and the oxime group can act as coordination sites for metal ions. This makes isoquinolinone oxime derivatives potential building blocks for the construction of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are porous materials with high surface areas that have applications in gas storage, separation, and catalysis.
Dyes: The chromophoric nature of the isoquinoline system makes its derivatives suitable for use as dyes. amerigoscientific.comwikipedia.org The specific color and properties of the dye can be tailored by chemical modification of the isoquinolinone oxime scaffold.
The ability to systematically modify the structure of this compound provides a powerful platform for the rational design of new materials with tailored properties for a wide range of applications.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Strategies for Isoquinolinone Oximes
The accessibility of (Z)-Isoquinolin-5(4AH)-one oxime and its analogues is fundamental to any future investigation. While general methods for the synthesis of isoquinolones and oximes are established, the development of strategies tailored to this specific scaffold is crucial. Classical oxime formation, involving the condensation of a carbonyl compound with hydroxylamine (B1172632), often requires harsh conditions and can lead to low yields, highlighting the need for more sophisticated approaches. preprints.orgnih.gov
Future research should focus on developing mild and efficient protocols. For instance, the use of green chemistry principles, such as solvent-free reactions using techniques like grindstone chemistry, could offer an environmentally benign and efficient route to these oximes. nih.gov Furthermore, metal-catalyzed and metal-free methods for the synthesis of isoquinoline (B145761) and quinoline (B57606) derivatives could be adapted. researchgate.netnsf.gov For example, rhodium-catalyzed annulation of benzamides with diazo compounds offers an efficient route to isoquinolinones, which could then be converted to the desired oxime. Another promising avenue is the adaptation of visible-light-driven, iron-catalyzed decarboxylative C-N coupling reactions, which provide a mild, photosensitizer-free method for oxime synthesis. organic-chemistry.org
Table 1: Potential Synthetic Approaches for Isoquinolinone Oximes
| Approach | Key Features | Potential Advantages |
| Green Chemistry Methods | Solvent-free (grindstone), use of benign catalysts (e.g., Bi2O3). nih.gov | Environmentally friendly, reduced waste, operational simplicity. |
| Metal-Catalyzed Annulation | Rhodium-catalyzed reaction of benzamides and diazo compounds. | High efficiency, good functional group tolerance, regioselectivity. |
| Photocatalytic Synthesis | Visible-light-driven, iron-catalyzed C-N coupling. organic-chemistry.org | Mild reaction conditions, use of abundant and non-toxic iron catalyst. |
| One-Pot Reactions | Tandem formation of isoquinolinone ring and oxime. researchgate.net | Increased efficiency, reduced purification steps, time and resource saving. |
Exploration of Undiscovered Reactivity Patterns and Transformations of the Oxime Moiety
The oxime functional group is a versatile chemical entity, capable of a wide array of transformations. nsf.gov While reactions such as the Beckmann rearrangement are well-documented, the reactivity of the oxime in the specific context of the isoquinolinone scaffold remains largely unexplored. youtube.com Future research should aim to uncover novel reactivity patterns that leverage the unique electronic and steric environment of this compound.
One area of interest is the fragmentation of the N-O bond to generate iminyl radicals. nsf.gov These reactive intermediates can participate in a variety of cyclization and addition reactions, potentially leading to the synthesis of complex, polycyclic nitrogen-containing structures. researchgate.net Photocatalysis and the use of transition metals have emerged as powerful tools for generating iminyl radicals under mild conditions, and their application to isoquinolinone oximes could unlock new synthetic pathways. nsf.gov
Furthermore, the participation of the oxime group in cycloaddition reactions presents another exciting avenue. researchgate.net For example, [3+2] cycloaddition reactions could be employed to construct novel heterocyclic systems fused to the isoquinolinone core. The development of enantioselective variants of these transformations would be of particular importance for applications in medicinal chemistry.
Advanced Mechanistic Studies to Unravel Complex Transformations
A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and for controlling reaction outcomes. For isoquinolinone oximes, advanced mechanistic studies are needed to elucidate the intricacies of their transformations. For instance, in the context of metal-catalyzed reactions, it is crucial to understand the role of the metal center in activating the oxime and promoting subsequent bond-forming or bond-breaking events. acs.org
Computational methods, such as Density Functional Theory (DFT) calculations, can provide invaluable insights into reaction pathways, transition states, and the factors that govern selectivity. nih.gov For example, DFT studies could be used to rationalize the regioselectivity of cycloaddition reactions or to predict the most favorable pathways for iminyl radical-mediated cyclizations. Experimental techniques, such as kinetic studies and the use of isotopically labeled substrates, will also be essential for corroborating computational models and providing a comprehensive picture of the reaction mechanisms.
A particularly interesting area for mechanistic investigation is the potential for "two-state reactivity," where different spin states of a metal catalyst can lead to divergent reaction outcomes. nih.gov Exploring this concept in the context of isoquinolinone oxime transformations could lead to the development of highly selective and tunable catalytic systems.
Application of Machine Learning and Artificial Intelligence in Isoquinolinone Oxime Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. bbntimes.com For isoquinolinone oxime chemistry, these technologies can be applied across the entire research and development pipeline, from synthesis design to the prediction of properties.
ML models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and selectivity. nih.govfuturism.com This can significantly reduce the amount of trial-and-error experimentation required to develop new synthetic methods. preprints.org For example, an ML algorithm could be used to optimize the conditions for the synthesis of this compound, exploring a vast parameter space of catalysts, solvents, and temperatures. futurism.com
Table 2: Potential Applications of AI/ML in Isoquinolinone Oxime Research
| Application Area | Specific Task | Potential Impact |
| Reaction Prediction | Predicting reaction yields and regioselectivity. nih.govfuturism.com | Reduced experimental effort, faster optimization of reaction conditions. |
| Retrosynthetic Analysis | Proposing novel synthetic routes to target molecules. researchgate.netchemeurope.com | Discovery of more efficient and innovative synthetic strategies. |
| De Novo Design | Generating new isoquinolinone oxime structures with desired properties. | Accelerated discovery of new drug candidates and materials. |
| Mechanistic Elucidation | Identifying key descriptors that correlate with reactivity. | Deeper understanding of reaction mechanisms to guide rational design. |
Design and Synthesis of Advanced Materials Incorporating Isoquinolinone Oxime Scaffolds
The unique structural and electronic properties of the isoquinolinone ring system make it an attractive building block for advanced materials. amerigoscientific.com The incorporation of the oxime functionality adds another layer of versatility, opening up possibilities for the creation of dynamic and functional materials.
One promising area is the development of polymers incorporating the isoquinolinone oxime moiety. The oxime linkage can be used in step-growth polymerization to create novel polymers. rsc.org The reversible nature of the oxime bond under certain conditions could be exploited to create dynamic materials, such as self-healing polymers or materials for controlled release applications. rsc.org For instance, the synthesis of star-shaped polymers via ring-opening polymerization of lactones derived from isoquinolinone precursors could lead to materials with tunable thermal and mechanical properties. nih.gov
Furthermore, the isoquinoline scaffold itself has been explored for applications in conductive materials and optical materials. amerigoscientific.com By strategically modifying the isoquinolinone oxime structure, it may be possible to tune the electronic properties of the resulting materials, leading to new organic semiconductors or light-emitting diodes. The ability to form metal complexes through the oxime group could also be leveraged to create novel metal-organic frameworks (MOFs) with applications in gas storage, catalysis, or sensing.
Q & A
Q. What are the most effective synthetic routes for (Z)-Isoquinolin-5(4AH)-one oxime, and how can its structural purity be validated?
The synthesis typically involves multi-step organic reactions, such as condensation, oxidation, and cyclization. For example, Rh(III)-catalyzed sequential C(sp²)-H activation and C(sp³)-H amination can construct the isoquinolinone core, followed by oxime formation via hydroxylamine treatment . Key steps include:
- Reaction optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation of intermediates.
- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., from ethanol).
- Validation : Confirm stereochemistry and purity using ¹H/¹³C NMR (e.g., oxime proton at δ 8.2–8.5 ppm), FT-IR (O-H stretch ~3200 cm⁻¹, C=N ~1600 cm⁻¹), and HPLC (≥95% purity) .
Q. How can researchers distinguish (Z)- and (E)-oxime tautomers experimentally?
Tautomeric states significantly impact reactivity and biological activity. To differentiate:
- X-ray crystallography : Resolves solid-state configurations (e.g., (Z)-oxime in crystalline form) .
- NMR spectroscopy : Compare chemical shifts of oxime protons; (Z)-isomers typically show downfield shifts due to intramolecular hydrogen bonding .
- UV-Vis spectroscopy : Monitor π→π* transitions; tautomers exhibit distinct absorption maxima (e.g., 270 nm for (Z) vs. 290 nm for (E)) .
Advanced Research Questions
Q. How does oxime-nitrone tautomerism influence the reactivity of this compound in nucleophilic addition reactions?
DFT studies reveal that the (Z)-nitrone tautomer is energetically favored in transition states during nucleophilic additions (e.g., with organometallic reagents). Key findings:
- Energy barriers : The (Z)-nitrone pathway is 5–20 kcal/mol lower than (E)-nitrone or oxime pathways .
- Regioselectivity : Tautomerism directs nucleophilic attack to the α-carbon of the nitrone, forming 1,2-adducts predominantly.
- Experimental validation : Use kinetic isotopic effects (KIE) or deuterium labeling to track tautomer participation .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies may arise from tautomer-dependent target interactions. For example, PARP-1/2 inhibition (IC₅₀ < 100 nM) is highly sensitive to stereochemistry:
- Assay design : Compare activity of isolated (Z)- and (E)-tautomers using recombinant PARP enzymes and cellular models (e.g., HCT-116 tumor cells) .
- Data normalization : Account for tautomer equilibration in solution by measuring time-dependent IC₅₀ values.
- Molecular docking : Simulate binding modes of both tautomers to PARP-1’s NAD⁺-binding domain; (Z)-tautomers often exhibit stronger hydrogen bonding with Gly863 and Ser904 .
Q. How can researchers mitigate challenges in characterizing dynamic tautomerism in solution-phase studies?
Tautomer ratios vary with solvent polarity and temperature. To address:
- Variable-temperature NMR : Monitor coalescence of oxime proton signals (e.g., in DMSO-d₆ at 25–80°C) to estimate energy barriers for tautomer interconversion .
- Computational modeling : Apply DFT (B3LYP/6-311+G**) to predict solvent-dependent tautomer populations .
- Chromatographic separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate tautomers for individual bioactivity profiling .
Methodological Considerations
Q. What analytical workflows are recommended for detecting impurities in this compound synthesis?
- LC-MS/MS : Identify byproducts (e.g., over-oxidized nitriles or dimerized intermediates) with m/z thresholds set to ±5 ppm accuracy.
- Residual solvent analysis : Perform GC-MS with headspace sampling to detect traces of DMF or THF (<0.1% w/w) .
- Elemental analysis : Verify stoichiometry (C, H, N within ±0.3% theoretical values) .
Q. How should researchers optimize reaction conditions to enhance (Z)-selectivity during oxime formation?
- pH control : Conduct reactions at pH 4–5 (acetate buffer) to favor protonated hydroxylamine, reducing nitrone formation .
- Temperature modulation : Low temperatures (0–5°C) slow tautomerization, stabilizing the (Z)-oxime .
- Additives : Use Lewis acids (e.g., ZnCl₂) to coordinate the oxime oxygen, locking the (Z)-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
